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Compound of Interest

Compound Name:
5-Chlorothiophene-2,4-

dicarboxylic Acid

Cat. No.: B13854630 Get Quote

Executive Summary
5-Chlorothiophene-2,4-dicarboxylic Acid is a specialized heterocyclic building block used

primarily in medicinal chemistry for the development of HIF-prolyl hydroxylase inhibitors (HIF-

PHIs) and antiviral agents. As a bioisostere of pyridine- and phenyl-dicarboxylic acids, it serves

as a critical scaffold for competitive inhibition of 2-oxoglutarate-dependent dioxygenases.

Critical Note on CAS Identity: Researchers must exercise caution regarding the Chemical

Abstracts Service (CAS) registry number.

Common Error: Many commercial catalogs incorrectly link this compound to CAS 24065-33-

6, which refers to the mono-acid 5-chlorothiophene-2-carboxylic acid.

Correct Status: The specific 2,4-dicarboxylic acid does not currently have a widely assigned

public CAS number in open registries. It is identified in custom synthesis catalogs (e.g., BLD

Pharm BD01781981).

Validated Precursor: The synthesis is most reliably tracked via its precursor, 5-

chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8).
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Property Detail

Chemical Name 5-Chlorothiophene-2,4-dicarboxylic Acid

Molecular Formula C₆H₃ClO₄S

Molecular Weight 206.60 g/mol

SMILES OC(=O)c1cc(C(=O)O)c(Cl)s1

InChI Key
(Predicted) QZLSBOVWPHXCLT-

UHFFFAOYSA-N (Analogous)

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

water (acidic pH)

Structural Significance
The thiophene ring acts as a five-membered aromatic scaffold. The placement of carboxylic

acid groups at positions 2 and 4 creates a specific geometry capable of chelating active site

metals (e.g., Fe(II)) in metalloenzymes. The chlorine atom at position 5 fills a hydrophobic

pocket, often enhancing potency compared to the non-chlorinated analog.

Validated Synthesis Protocols
Due to the limited commercial availability of the free acid, de novo synthesis is the standard

approach for drug development campaigns. Two primary routes are established: Oxidation of

the Dialdehyde (High Precision) and Direct Chlorination (Industrial Scale).

Route A: Oxidation of 5-Chlorothiophene-2,4-
dicarbaldehyde (Recommended)
This route offers the highest purity and avoids regioisomeric byproducts.

Precursor: 5-Chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8).[1]

Mechanism: The Pinnick oxidation (NaClO₂/NaH₂PO₄) is preferred over harsh permanganate

oxidation to prevent dechlorination or ring opening of the electron-deficient thiophene.
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Protocol:

Dissolution: Dissolve 10.0 mmol of 5-chlorothiophene-2,4-dicarbaldehyde in 40 mL of tert-

butanol and 10 mL of 2-methyl-2-butene (scavenger for HOCl).

Preparation of Oxidant: Dissolve 9.0 g (100 mmol) of sodium chlorite (NaClO₂) and 6.9 g (50

mmol) of sodium dihydrogen phosphate (NaH₂PO₄) in 40 mL of water.

Addition: Add the oxidant solution dropwise to the aldehyde solution at 0°C over 30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (MeOH/DCM 1:9) for the disappearance of the aldehyde spot.

Workup:

Concentrate the mixture under reduced pressure to remove volatile organics.

Dilute the residue with water (50 mL) and extract with hexane (2 x 20 mL) to remove non-

polar impurities.

Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate.

Filter the white solid, wash with cold water, and dry under vacuum.

Yield: Typically 85–92%.

Route B: Electrophilic Chlorination of Thiophene-2,4-
dicarboxylic Acid
This route is more economical but requires careful control of regioselectivity.

Precursor: Thiophene-2,4-dicarboxylic acid (CAS 36157-39-8).

Logic: The carboxyl groups at positions 2 and 4 are electron-withdrawing, deactivating the ring.

However, position 5 is the only remaining

-position (adjacent to sulfur), which is intrinsically more nucleophilic than the
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-position (position 3). Thus, chlorination occurs selectively at position 5.

Protocol:

Suspension: Suspend 10 mmol of thiophene-2,4-dicarboxylic acid in 20 mL of glacial acetic

acid.

Chlorination: Add 1.1 equivalents of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Heating: Heat the mixture to 60–80°C for 12 hours.

Purification: Pour the reaction mixture into ice water. Filter the precipitate. Recrystallize from

ethanol/water to remove any 3,5-dichloro byproducts.

Synthesis Logic Diagram
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Figure 1: Comparative synthesis pathways for 5-Chlorothiophene-2,4-dicarboxylic Acid.

Applications in Drug Discovery
HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs)
The primary utility of 5-chlorothiophene-2,4-dicarboxylic acid is as a bioisostere for the 2-

oxoglutarate cofactor in HIF-PH enzymes.

Mechanism: The dicarboxylic acid moiety bidentately chelates the active site Iron (Fe²⁺).

Advantage: The thiophene core provides a different electronic profile and lipophilicity

compared to the standard pyridine (e.g., Vadadustat) or isoquinoline (e.g., Roxadustat)
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cores, potentially altering metabolic stability and renal clearance profiles.

SAR Insight: The 5-chloro substituent fills the hydrophobic pocket in the enzyme active site,

often increasing binding affinity (

) by 5–10 fold compared to the unsubstituted analog.

Antiviral Polymerase Inhibitors
Thiophene dicarboxylic acids have been explored as inhibitors of viral RNA-dependent RNA

polymerases (RdRp), particularly in Flaviviridae (e.g., Hepatitis C, Dengue). The acid groups

interact with basic residues (Arg/Lys) in the polymerase tunnel.

Structure-Activity Relationship (SAR) Table
Structural Feature Biological Function Modification Effect

2-COOH / 4-COOH Metal Chelation (Fe²⁺/Mg²⁺)

Esterification results in

prodrugs (inactive in vitro,

active in vivo).

Thiophene Sulfur H-bond Acceptor
Replacement with Furan (O)

decreases metabolic stability.

5-Chloro Lipophilic Interaction

Replacement with -H reduces

potency; -Br increases potency

but lowers solubility.

Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is sparse, it should be handled as a

halogenated organic acid.

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE

(Category 3).

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Handling: Use in a fume hood. Avoid contact with strong bases and oxidizing agents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13854630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow

decarboxylation or hydrolysis if stored as an acid chloride derivative.
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(Foundational synthesis of the 2,4-dicarboxyl scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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